4,7-Phenanthroline-5,6-dione dinitrate

Analytical Chemistry Quality Control Chromatography

4,7-Phenanthroline-5,6-dione dinitrate (CAS 84803-45-2), the dinitrate salt of phanquinone (4,7-phenanthroline-5,6-dione), is a heterocyclic o-quinone compound belonging to the phenanthroline-5,6-dione class. This compound class is characterized by a planar aromatic phenanthroline core bearing carbonyl groups at positions 5 and 6, conferring unique redox activity and metal-coordinating properties.

Molecular Formula C12H8N4O8
Molecular Weight 336.21 g/mol
CAS No. 84803-45-2
Cat. No. B12665780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Phenanthroline-5,6-dione dinitrate
CAS84803-45-2
Molecular FormulaC12H8N4O8
Molecular Weight336.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-]
InChIInChI=1S/C12H6N2O2.2HNO3/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;2*2-1(3)4/h1-6H;2*(H,2,3,4)
InChIKeyMRENBCICIKFZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Phenanthroline-5,6-dione dinitrate (CAS 84803-45-2): Procurement-Grade Heterocyclic o-Quinone for Redox and Coordination Applications


4,7-Phenanthroline-5,6-dione dinitrate (CAS 84803-45-2), the dinitrate salt of phanquinone (4,7-phenanthroline-5,6-dione), is a heterocyclic o-quinone compound belonging to the phenanthroline-5,6-dione class [1]. This compound class is characterized by a planar aromatic phenanthroline core bearing carbonyl groups at positions 5 and 6, conferring unique redox activity and metal-coordinating properties [2]. Historically, the 4,7-isomer (phanquinone) was marketed as an amoebicide under the tradename Entobex (Ciba Pharmaceuticals), reflecting its established biological activity profile [1]. Current procurement interest centers on its applications as a derivatization reagent for amino acid analysis, an electrocatalytic mediator for NADH oxidation, and a precursor for bioactive metal complexes [3].

Why 4,7-Phenanthroline-5,6-dione dinitrate Cannot Be Replaced by Generic Phenanthroline Analogs in Analytical and Electrocatalytic Workflows


Generic substitution within the phenanthroline-5,6-dione class is scientifically unsound due to isomer-dependent reactivity and distinct physicochemical properties. The 4,7-isomer (phanquinone) demonstrates markedly different behavior from the more commonly available 1,10-isomer in key performance dimensions. In chromatographic systems, the 4,7-isomer elutes as a spectrally pure peak with distinct retention characteristics that enable reliable separation from synthetic impurities such as 5-bromo-4,7-phenanthroline and 4,5-diazafluoren-9-one [1]. The dinitrate salt form offers enhanced solubility and handling characteristics compared to the free base, with the nitrate counterions influencing crystallization behavior and facilitating specific purification workflows [2]. Furthermore, the 4,7-substitution pattern affects metal-binding geometry and redox potential, resulting in distinct catalytic activity that cannot be extrapolated from 1,10-isomer data [3].

Quantitative Differentiator Evidence for 4,7-Phenanthroline-5,6-dione dinitrate: Procurement-Relevant Performance Metrics


HPLC Purity Analysis: 4,7-Isomer Exhibits Superior Resolution from Process Impurities Compared to 1,10-Isomer

In reversed-phase HPLC analysis using a C18 column with methanol-water (50:50 v/v, 0.1% triethylamine) mobile phase, the 4,7-isomer (dione I) elutes as a spectrally pure peak fully resolved from its impurities, including the major impurity 5-bromo-4,7-phenanthroline. The 1,10-isomer, by contrast, co-elutes with 4,5-diazafluoren-9-one (V), a common synthetic impurity, compromising purity assessment accuracy [1].

Analytical Chemistry Quality Control Chromatography

Amino Acid Derivatization: Phanquinone Provides Derivative Stability Superior to o-Phthaldialdehyde (OPA)

When employed as a fluorogenic pre-column derivatization reagent for amino acid analysis, phanquinone (4,7-phenanthroline-5,6-dione) produces derivatives with significantly enhanced stability compared to the industry-standard reagent o-phthaldialdehyde (OPA). Statistical comparison via Student‘s t-test and variance ratio F-test confirmed no significant difference in quantitative accuracy between phanquinone and OPA methods, yet phanquinone derivatives do not degrade to fluorescent byproducts [1].

Bioanalysis Pharmaceutical Analysis Fluorescence Detection

MEKC Method Sensitivity: Phanquinone Derivatization Achieves 0.1 μmol/mL LOD for Amino Acid Quantitation

Phanquinone derivatization coupled with micellar electrokinetic chromatography (MEKC) with UV detection at 240 nm achieves a limit of detection (LOD) of 0.1 μmol/mL and limit of quantitation (LOQ) of 0.25 μmol/mL for amino acids, with method precision demonstrating RSD < 5.0% (n = 3) across a calibration range of 0.25–2.5 μmol/mL (r > 0.999) [1].

Capillary Electrophoresis Pharmaceutical Quality Control Micellar Electrokinetic Chromatography

Electrocatalytic NADH Oxidation: Osmium-4,7-phenanthrolinedione Complexes Function as Effective Mediators in Biosensor Platforms

Graphite electrodes modified with osmium complexes containing 4,7-phenanthroline-5,6-dione ligands demonstrate effective electrocatalytic activity toward NADH oxidation, positioning this ligand class as a viable component for dehydrogenase-based biosensor construction [1]. The 4,7-substitution pattern contributes to the redox activity required for mediator function.

Electroanalysis Biosensors NADH Detection

Quantum-Chemical Prediction: 4,7-Phenanthroline-5,6-dione-Cobalt Complexes Exhibit Valence Tautomerism Suitable for Molecular Electronics

DFT calculations (UB3LYP*/6-311++G(d,p)) on cobalt diketonate adducts with tetradentate 4,7-phenanthroline-5,6-dione reveal thermally initiated one- and two-step valence tautomeric rearrangements. The calculated energy and magnetic characteristics of dinuclear complexes identify them as potential building blocks for molecular electronics and spintronics devices [1].

Computational Chemistry Molecular Electronics Spintronics

Historical Clinical Benchmark: 4,7-Isomer (Phanquinone) Demonstrated Superior Antiprotozoal Activity Among Phenanthroline-5,6-dione Isomers

Among the three phenanthroline-5,6-dione isomers (1,7-; 1,10-; and 4,7-), the 4,7-isomer (phanquinone) proved to be the most active against protozoa, amoebae, and bacteria in early screening studies. This superior activity profile led to its commercialization as Entobex (Ciba Pharmaceuticals, later Novartis) for amoebic dysentery treatment [1].

Medicinal Chemistry Antimicrobial Drug Discovery

Procurement-Relevant Application Scenarios for 4,7-Phenanthroline-5,6-dione dinitrate


Amino Acid Quantitation in Pharmaceuticals and Biological Fluids via HPLC-Fluorescence

4,7-Phenanthroline-5,6-dione dinitrate, when converted to the free base phanquinone, serves as a fluorogenic pre-column derivatization reagent for primary amino acid analysis. The method achieves detection limits of 10–450 fmol in biological samples and 0.1 μmol/mL in MEKC-UV formats, with derivative stability superior to o-phthaldialdehyde (OPA) [1]. This application is validated for pharmaceutical quality control of polyaminoacid formulations, injectable solutions, and clinical analysis of plasma and urine amino acid profiles [2].

Electrochemical Biosensor Development for NADH-Dependent Dehydrogenase Systems

The o-quinone redox functionality of 4,7-phenanthroline-5,6-dione enables its use as a ligand in transition metal complexes for electrocatalytic NADH oxidation. Modified graphite electrodes containing osmium-phenanthrolinedione complexes demonstrate effective mediator activity, supporting the development of amperometric biosensors for glucose, D-3-hydroxybutyrate, and other clinically relevant analytes when coupled with NAD-dependent dehydrogenase enzymes [3].

Synthesis of Polypyridophenazine Ligands and Bioactive Metal Complexes

Phenanthroline-5,6-diones, including the 4,7-isomer, undergo condensation with polyamines (e.g., 2,3-naphthalene diamine) to yield extended polypyridophenazine chelating ligands such as benzo[i]dipyrido[3,2-a:2‘,3’-c]phenazine [4]. These ligands form metal complexes with copper, platinum, and ruthenium that exhibit DNA intercalation and cytotoxic activity. The 4,7-isomer‘s historical antiamoebic activity [5] and distinct metal-coordination geometry [6] differentiate it from the 1,10-isomer in medicinal inorganic chemistry applications.

Molecular Electronics and Spintronics Materials Research

Computational studies at the DFT UB3LYP*/6-311++G(d,p) level predict that cobalt diketonate adducts of 4,7-phenanthroline-5,6-dione exhibit thermally initiated one- and two-step valence tautomeric rearrangements, with favorable energy and magnetic characteristics for potential molecular electronics and spintronics device applications [6]. This positions the compound as a ligand of interest for procurement in advanced materials research programs.

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